molecular formula C2HClF2O B1600869 Chlorofluoroacetyl fluoride CAS No. 359-34-2

Chlorofluoroacetyl fluoride

Cat. No.: B1600869
CAS No.: 359-34-2
M. Wt: 114.48 g/mol
InChI Key: YKNVBFORMKGBOI-UHFFFAOYSA-N
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Description

Chlorofluoroacetyl fluoride is an organofluorine compound with the molecular formula C2HCl2FO. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-2-fluoroacetyl fluoride typically involves the reaction of fluoroacetyl chloride with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the chlorination process. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .

Industrial Production Methods: Industrial production of 2-chloro-2-fluoroacetyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also implemented to handle the toxic and corrosive nature of the reactants and products .

Chemical Reactions Analysis

Types of Reactions: Chlorofluoroacetyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chlorofluoroacetyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce chloro and fluoro functional groups into molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving fluorinated compounds.

    Medicine: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-2-fluoroacetyl fluoride involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The presence of both chlorine and fluorine atoms enhances its reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Uniqueness: Chlorofluoroacetyl fluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

2-chloro-2-fluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClF2O/c3-1(4)2(5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNVBFORMKGBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541221
Record name Chloro(fluoro)acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-34-2
Record name Chloro(fluoro)acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorofluoroacetyl fluoride
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Chlorofluoroacetyl fluoride
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Chlorofluoroacetyl fluoride
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Chlorofluoroacetyl fluoride
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Chlorofluoroacetyl fluoride
Reactant of Route 6
Chlorofluoroacetyl fluoride

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